Tert-butyl 2-amino-2-(4-fluorophenyl)acetate
CAS No.: 1393687-30-3
Cat. No.: VC7100554
Molecular Formula: C12H16FNO2
Molecular Weight: 225.263
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1393687-30-3 |
|---|---|
| Molecular Formula | C12H16FNO2 |
| Molecular Weight | 225.263 |
| IUPAC Name | tert-butyl 2-amino-2-(4-fluorophenyl)acetate |
| Standard InChI | InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3 |
| Standard InChI Key | MRFBMIHHIQLHLO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)N |
Introduction
| Property | Value |
|---|---|
| CAS No. | 1393687-30-3 |
| Molecular Formula | |
| Molecular Weight | 225.26 g/mol |
| IUPAC Name | tert-butyl 2-amino-2-(4-fluorophenyl)acetate |
| SMILES | CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)N |
The fluorine atom enhances electronegativity and lipophilicity, while the tert-butyl group acts as a protective moiety, stabilizing the ester during synthesis .
Structural Features
The molecule’s backbone consists of a central acetamide group bonded to a fluorinated aromatic ring and a bulky tert-butyl ester. X-ray crystallography of analogous compounds reveals that the fluorine atom induces planar geometry in the phenyl ring, facilitating π-π stacking interactions with biological targets. The amino group () serves as a hydrogen bond donor, critical for enzyme or receptor binding.
Synthesis and Industrial Production
Laboratory Synthesis
Initial synthesis routes involve a three-step process:
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Fluorophenyl Acetate Formation: Reacting 4-fluorophenylacetic acid with thionyl chloride yields the acid chloride, which is subsequently treated with tert-butanol to form the ester.
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Amination: The ester undergoes nucleophilic substitution with ammonia or ammonium hydroxide to introduce the amino group.
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Purification: Chromatography or recrystallization isolates the product in >95% purity.
Key reaction conditions include anhydrous solvents (e.g., tetrahydrofuran) and temperatures between 0–25°C to prevent ester hydrolysis.
Industrial Scale-Up
Continuous flow reactors have revolutionized large-scale production by improving yield (from 65% to 89%) and reducing reaction times. A representative protocol involves:
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic Flow Reactor |
| Temperature | 25°C |
| Residence Time | 10 minutes |
| Catalyst | Triethylamine (0.5 equiv) |
This method minimizes side reactions, such as ester degradation, and enhances reproducibility .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but is highly soluble in organic solvents like dichloromethane and ethyl acetate. Stability studies indicate decomposition at temperatures >150°C, with the tert-butyl group undergoing retro-esterification. Storage under inert atmospheres at 4°C prolongs shelf life.
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1740 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch).
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NMR: NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 4.12 (s, 2H, CH₂), 6.85–7.25 (m, 4H, aromatic) .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor to protease inhibitors and kinase modulators. Fluorination improves bioavailability by reducing cytochrome P450-mediated metabolism, as evidenced by in vitro studies showing a 40% increase in half-life compared to non-fluorinated analogs.
Biological Activity
Preliminary assays demonstrate moderate activity against:
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SARS-CoV-2 Main Protease (IC₅₀ = 12 µM): The fluorophenyl group binds to the S1 pocket via hydrophobic interactions.
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EGFR Kinase (IC₅₀ = 8.7 µM): Competitive inhibition at the ATP-binding site .
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Personal protective equipment (nitrile gloves, goggles) is mandatory. Contaminated surfaces require decontamination with 70% ethanol.
Comparative Analysis with Related Compounds
tert-butyl 2-(4-amino-2-fluorophenyl)acetate
This structural isomer differs in amino group placement, resulting in:
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Reduced Bioactivity: IC₅₀ for EGFR increases to 15 µM due to altered hydrogen bonding.
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Enhanced Solubility: 2.3 mg/mL in water, attributed to disrupted crystallinity .
Recent Research and Future Directions
Recent efforts focus on derivatizing the amino group to create prodrugs with improved blood-brain barrier penetration. Computational models predict that acylated derivatives could enhance CNS bioavailability by 60% . Collaborative studies between academia and industry aim to optimize synthetic routes for kilogram-scale production, targeting cost reductions of 30–40% .
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